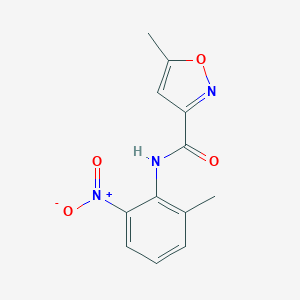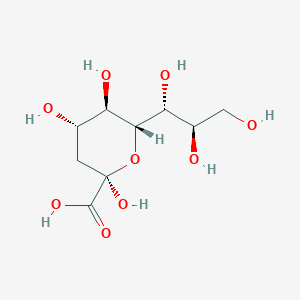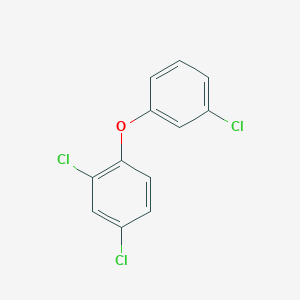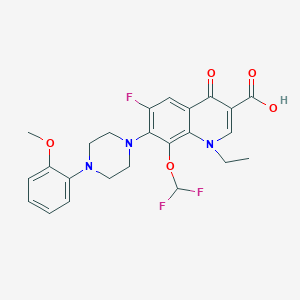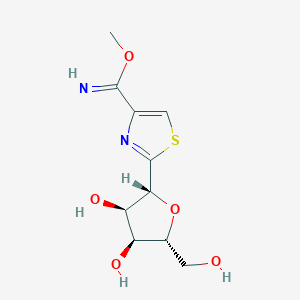
4-Methylamidatetiazofurin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylamidatetiazofurin (4-MATF) is a synthetic compound that has received significant attention in scientific research due to its unique properties. It belongs to the class of tiazofurin derivatives and has shown promising results in various biological applications.
Mechanism Of Action
The mechanism of action of 4-Methylamidatetiazofurin involves the inhibition of an enzyme called inosine monophosphate dehydrogenase (IMPDH). IMPDH is an essential enzyme that plays a crucial role in the biosynthesis of guanine nucleotides, which are necessary for DNA synthesis and cell proliferation. By inhibiting IMPDH, 4-Methylamidatetiazofurin disrupts the nucleotide metabolism of cancer cells, leading to their death.
Biochemical And Physiological Effects
Apart from its anticancer activity, 4-Methylamidatetiazofurin has been shown to have several other biochemical and physiological effects. It has been reported to inhibit the replication of the hepatitis C virus, which is a significant cause of liver disease worldwide. Moreover, 4-Methylamidatetiazofurin has been found to enhance the immune response of the body by activating the production of cytokines and chemokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Methylamidatetiazofurin is its selectivity towards cancer cells, which makes it a potential candidate for cancer therapy. Additionally, 4-Methylamidatetiazofurin has a low toxicity profile, which is desirable for any drug candidate. However, the synthesis of 4-Methylamidatetiazofurin is a complex process, which limits its availability for research purposes. Moreover, the mechanism of action of 4-Methylamidatetiazofurin is not fully understood, which makes it challenging to optimize its therapeutic potential.
Future Directions
Despite the promising results of 4-Methylamidatetiazofurin in preclinical studies, there is still a long way to go before it can be used in clinical settings. Some of the future directions for research on 4-Methylamidatetiazofurin include:
1. Optimization of the synthesis method to increase the yield and purity of the compound.
2. Elucidation of the mechanism of action of 4-Methylamidatetiazofurin to identify potential targets for cancer therapy.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 4-Methylamidatetiazofurin in animal models to determine its safety and efficacy.
4. Development of novel drug delivery systems to improve the bioavailability of 4-Methylamidatetiazofurin.
Conclusion:
In conclusion, 4-Methylamidatetiazofurin is a promising compound that has shown potential as an anticancer agent. Its unique mechanism of action and low toxicity profile make it an attractive candidate for cancer therapy. However, further research is required to optimize its therapeutic potential and develop it into a clinically viable drug.
Synthesis Methods
The synthesis of 4-Methylamidatetiazofurin is a multi-step process that involves the reaction of 2-amino-5-methylthiazole with ethyl chloroformate, followed by the reaction with hydrazine hydrate to form the final product. The purity and yield of 4-Methylamidatetiazofurin depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
4-Methylamidatetiazofurin has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including leukemia, breast cancer, and lung cancer. Moreover, 4-Methylamidatetiazofurin has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable feature for cancer treatment.
properties
CAS RN |
144660-79-7 |
|---|---|
Product Name |
4-Methylamidatetiazofurin |
Molecular Formula |
C10H14N2O5S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
methyl 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidate |
InChI |
InChI=1S/C10H14N2O5S/c1-16-9(11)4-3-18-10(12-4)8-7(15)6(14)5(2-13)17-8/h3,5-8,11,13-15H,2H2,1H3/t5-,6-,7-,8-/m1/s1 |
InChI Key |
ZWHJLJBFDVMAJQ-WCTZXXKLSA-N |
Isomeric SMILES |
COC(=N)C1=CSC(=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
COC(=N)C1=CSC(=N1)C2C(C(C(O2)CO)O)O |
Canonical SMILES |
COC(=N)C1=CSC(=N1)C2C(C(C(O2)CO)O)O |
synonyms |
2-(beta-D-ribofuranosyl)thiazol-4-ylcarboximidate 4-methylamidatetiazofurin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



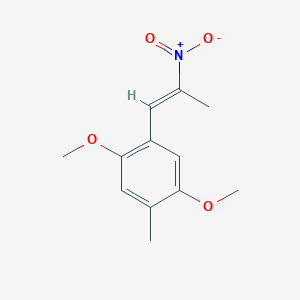
![Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B116082.png)
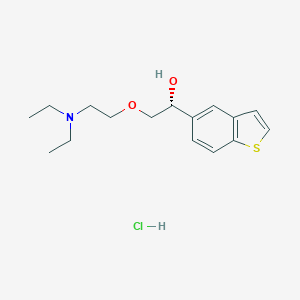

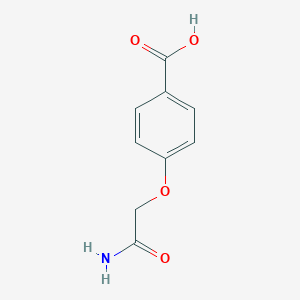
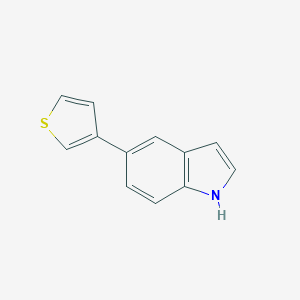
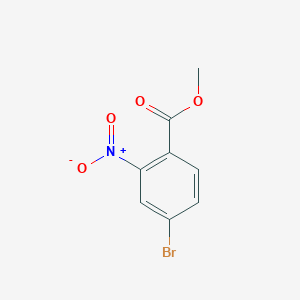
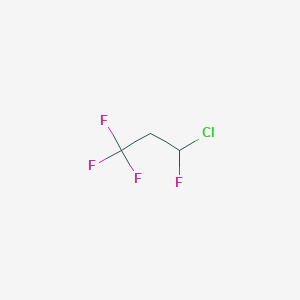
![[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate](/img/structure/B116095.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)
